molecular formula C19H18ClN3O3 B7720984 N-(2-chlorophenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide

N-(2-chlorophenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B7720984
M. Wt: 371.8 g/mol
InChI Key: YENCGYUPRXSLLU-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as CBDMB, is a synthetic compound that has been widely studied for its potential therapeutic applications. CBDMB belongs to the family of oxadiazole derivatives, which have shown promising results in various biomedical fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In

Scientific Research Applications

N-(2-chlorophenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential therapeutic applications in various biomedical fields. In cancer research, this compound has shown promising results as an antitumor agent. Studies have demonstrated that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to sensitize cancer cells to chemotherapy, making it a potential candidate for combination therapy.
In neuroprotection, this compound has been shown to have protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have demonstrated that this compound can reduce oxidative stress and inflammation, which are key factors in the development of these diseases. This compound has also been shown to improve cognitive function and memory in animal models.
In anti-inflammatory therapy, this compound has been shown to have potent anti-inflammatory effects. Studies have demonstrated that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to reduce pain and swelling in animal models of inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is not yet fully understood. However, studies have suggested that this compound exerts its therapeutic effects through multiple pathways. This compound has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in cancer cell growth, neurodegeneration, and inflammation. This compound has also been shown to modulate the expression of genes that are involved in these processes.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer research, this compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In neuroprotection, this compound has been shown to reduce oxidative stress, inflammation, and improve cognitive function. In anti-inflammatory therapy, this compound has been shown to reduce inflammation, pain, and swelling.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in some assays. This compound also has limited bioavailability, which can affect its efficacy in vivo.

Future Directions

N-(2-chlorophenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has shown promising results in various biomedical fields, and there are several future directions for research. In cancer research, future studies could focus on the combination therapy of this compound with other chemotherapeutic agents. In neuroprotection, future studies could focus on the potential use of this compound in the treatment of other neurodegenerative diseases. In anti-inflammatory therapy, future studies could focus on the development of more potent and selective this compound analogs. Overall, this compound has a wide range of potential therapeutic applications, and further research is needed to fully understand its mechanism of action and efficacy in vivo.

Synthesis Methods

N-(2-chlorophenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-chlorobenzoyl chloride with 4-methoxyphenyl-3-amino-1,2,4-oxadiazole in the presence of a base. The resulting intermediate is then reacted with butyric anhydride to yield this compound. This method has been optimized to produce high yields of pure this compound with minimal side products.

properties

IUPAC Name

N-(2-chlorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c1-25-14-11-9-13(10-12-14)19-22-18(26-23-19)8-4-7-17(24)21-16-6-3-2-5-15(16)20/h2-3,5-6,9-12H,4,7-8H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENCGYUPRXSLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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